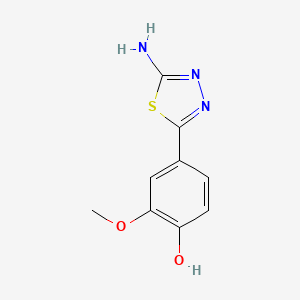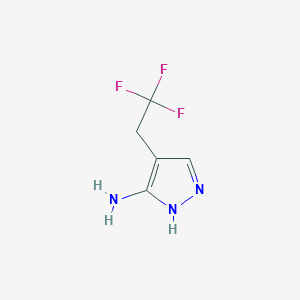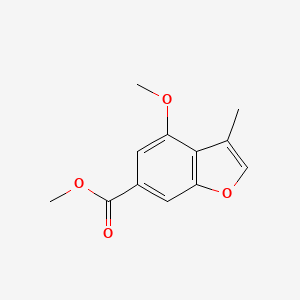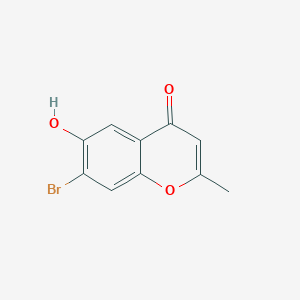
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a class of oxygen-containing heterocycles. These compounds are known for their diverse biological and pharmacological activities. The chromenone framework is significant in medicinal chemistry due to its presence in various natural and synthetic compounds with notable biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one typically involves the bromination of 6-hydroxy-2-methyl-4H-chromen-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 6-oxo-2-methyl-4H-chromen-4-one.
Reduction: Formation of 6-hydroxy-2-methyl-4H-chroman-4-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core. The hydroxyl and bromine substituents may enhance its binding affinity and specificity towards these targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-methyl-4H-chromen-4-one: Lacks the bromine substituent, which may affect its biological activity and reactivity.
7-Hydroxy-4-methylcoumarin: Similar structure but with different substituents, leading to variations in biological properties.
7-Bromo-4-methylcoumarin: Similar bromine substitution but different position of the hydroxyl group.
Uniqueness
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of both bromine and hydroxyl substituents on the chromenone core. This combination of functional groups may contribute to its distinct reactivity and biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H7BrO3 |
|---|---|
Molekulargewicht |
255.06 g/mol |
IUPAC-Name |
7-bromo-6-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-8(12)6-3-9(13)7(11)4-10(6)14-5/h2-4,13H,1H3 |
InChI-Schlüssel |
LXKOUWPMJOULDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CC(=C(C=C2O1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
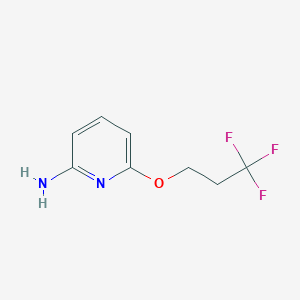
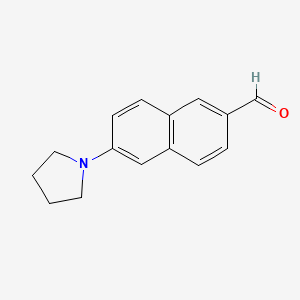
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
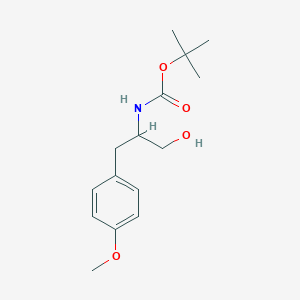
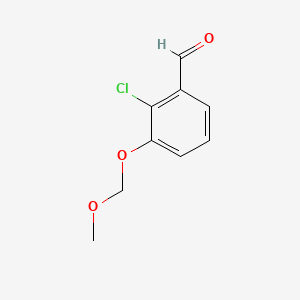
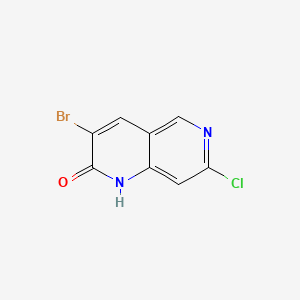

![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)
